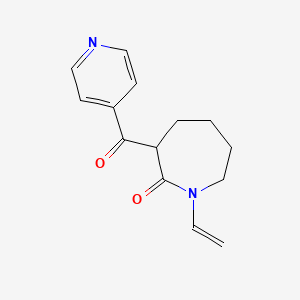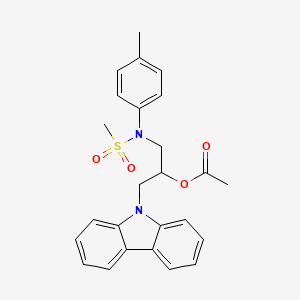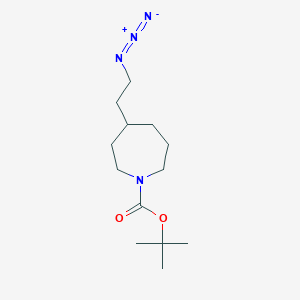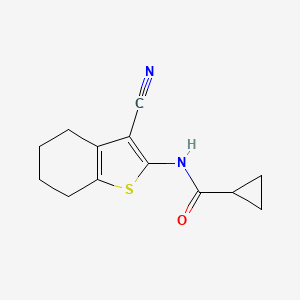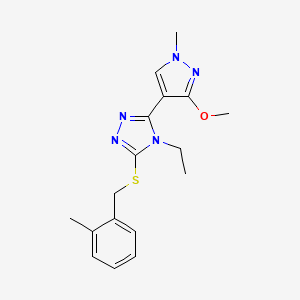![molecular formula C18H12ClF3N4O B2976664 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide CAS No. 338406-23-8](/img/structure/B2976664.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. The optimal structure of the pyridine group was found to be 5-CF3 . The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, one method of synthesis involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Gene Expression Inhibition Studies
One of the key scientific applications of this compound involves its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Palanki et al. (2000) conducted structure-activity relationship studies to improve its potential oral bioavailability, examining cell-based activity and gastrointestinal permeability. Key findings include the critical role of the carboxamide group at the 5-position for activity, and that certain substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring affect its efficacy (Palanki et al., 2000).
Potential as a Glycine Transporter Inhibitor
Yamamoto et al. (2016) identified a structurally diverse compound, closely related to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited promising pharmacokinetics and increased cerebrospinal fluid glycine concentration in rats, suggesting potential applications in neurological disorders (Yamamoto et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agent Research
Rahmouni et al. (2016) synthesized a series of derivatives related to this compound and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the compound's potential applications in cancer treatment and as an anti-inflammatory agent (Rahmouni et al., 2016).
Antidepressant and Nootropic Agent Development
Thomas et al. (2016) explored derivatives of this compound for their antidepressant and nootropic activities. This study demonstrates the potential of the 2-azetidinone skeleton, a key structural feature of the compound, in the development of central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
Antitubercular and Antibacterial Activity
Bodige et al. (2020) synthesized derivatives of this compound and evaluated their antitubercular and antibacterial activities. The study identified certain derivatives as more potent agents than reference drugs, offering insights into the development of new antimicrobial therapies (Bodige et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . This modification is essential for bacterial cell viability and virulence . By inhibiting PPTase, the compound disrupts this pathway, leading to attenuated secondary metabolism and inhibited bacterial growth .
Pharmacokinetics
It is noted that an advanced analogue of this compound series, ml267, has been studied for its in vitro adme properties .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O/c1-10-13(9-24-15(25-10)11-5-3-2-4-6-11)17(27)26-16-14(19)7-12(8-23-16)18(20,21)22/h2-9H,1H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKKSWCRVYOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

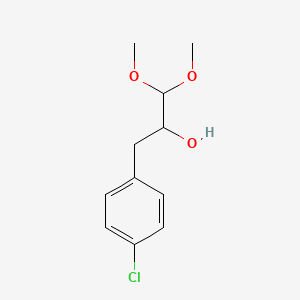
![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)
![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)
![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)
